1,4,7,10-Tetraoxacyclododecane-2-methanol

説明

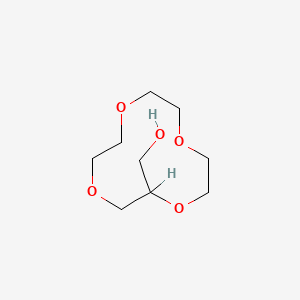

1,4,7,10-Tetraoxacyclododecane-2-methanol (CAS 75507-26-5) is a crown ether derivative with a 12-membered ring containing four oxygen atoms and a hydroxymethyl (-CH2OH) substituent. Its molecular formula is C9H18O5, with a molecular weight of 206.24 g/mol . This compound is a colorless, viscous liquid (density: 1.192 g/mL) and is primarily used in industrial and scientific research applications, particularly for metal ion complexation and phase-transfer catalysis .

Structure

2D Structure

特性

IUPAC Name |

1,4,7,10-tetraoxacyclododec-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5/c10-7-9-8-13-4-3-11-1-2-12-5-6-14-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIPEIQHUNDGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC(COCCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75507-26-5 | |

| Record name | 1,4,7,10-Tetraoxacyclododecane-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75507-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10-Tetraoxacyclododecane-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10-tetraoxacyclododecane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

12-Crown-4 is a cyclic tetramer of ethylene oxide, and its primary target is the lithium cation . The compound selectively complexes with alkali metal cations due to its cavity diameter of approximately 1.2-1.5 Å, which matches the ionic diameter of lithium (1.36 Å) .

Mode of Action

When 12-Crown-4 encounters lithium ions, it forms a stable complex known as bis(12-crown-4)lithium cation . The crown ether’s cyclic structure allows it to encapsulate the lithium ion, enhancing its solubility and facilitating transport . This interaction alters the behavior of lithium ions in solution.

Pharmacokinetics

The compound’s pharmacokinetic properties impact its bioavailability and therapeutic efficacy.

Action Environment

Environmental factors play a crucial role:

- Solvent Influence : The dipole moment of 12-Crown-4 varies with solvent and temperature . Solvent choice affects its stability and interactions.

: 12-Crown-4 - Wikipedia : Sigma-Aldrich Handbook of Fine Chemicals, 2007, page 768.

生化学分析

Biochemical Properties

1,4,7,10-Tetraoxacyclododecane-2-methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It forms stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For example, it can chelate with metal ions such as lithium, sodium, and potassium, facilitating their transport and availability in biochemical processes. This interaction is crucial in maintaining the stability and activity of certain enzymes and proteins.

Cellular Effects

This compound influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of ion channels and transporters, thereby influencing the intracellular concentrations of essential ions. This modulation can impact cell function, including signal transduction pathways and metabolic processes. Additionally, the compound’s ability to form complexes with metal ions can affect the availability of these ions for cellular functions, thereby influencing gene expression and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind with metal ions and form stable complexes. These complexes can act as cofactors for various enzymes, enhancing or inhibiting their activity. The compound can also interact with ion channels and transporters, modulating their function and affecting the transport of ions across cellular membranes. This interaction can lead to changes in cellular signaling pathways and gene expression, ultimately influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may decrease due to gradual degradation. This degradation can impact its ability to form stable complexes with metal ions, thereby affecting its biochemical and cellular effects.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate ion transport and enzyme activity without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic processes. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its beneficial properties. These toxic effects can include oxidative stress, cellular damage, and impaired metabolic functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metal ions and enzymes. The compound can influence metabolic flux by modulating the availability of metal ions that act as cofactors for key metabolic enzymes. This modulation can affect the levels of metabolites and the overall metabolic balance within cells. Additionally, the compound’s ability to form stable complexes with metal ions can impact the activity of enzymes involved in metabolic pathways, thereby influencing metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s ability to form complexes with metal ions can also influence its distribution, as these complexes may be transported differently compared to the free compound. This distribution can affect the compound’s availability and activity within different tissues and cellular compartments.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, it may be directed to the mitochondria, where it can influence metabolic processes and energy production. The compound’s ability to form complexes with metal ions can also affect its subcellular localization, as these complexes may be targeted to different compartments compared to the free compound.

生物活性

1,4,7,10-Tetraoxacyclododecane-2-methanol (also known as 12-crown-4 methanol) is a cyclic ether that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a crown ether structure that includes four ether oxygen atoms in a 12-membered ring. This configuration allows for selective binding with cations, which can influence various biological processes. The molecular formula is , and its CAS number is 75507-26-5.

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions. This property can modulate enzymatic activities and influence cellular signaling pathways. The compound's interaction with metal ions may lead to:

- Enzyme Inhibition : By binding to metal cofactors required for enzyme activity.

- Modulation of Ion Transport : Affecting the permeability of cellular membranes to ions.

- Antioxidant Activity : Potentially scavenging free radicals due to the presence of hydroxyl groups.

Biochemical Interactions

This compound has been shown to interact with various biomolecules:

- Metal Complexation : It forms stable complexes with alkali and alkaline earth metals. Studies have indicated that these complexes can exhibit enhanced biological activities compared to the free ligand .

- Cellular Effects : Research indicates that the compound can influence cell signaling pathways related to growth and apoptosis. For instance, it has been observed to alter gene expression profiles in cell lines exposed to oxidative stress .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibition against various pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 47 |

| Escherichia coli | 15 |

| Streptococcus pyogenes | 25 |

| Streptococcus pneumoniae | 26 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In cytotoxicity assays involving cancer cell lines (e.g., PC-3 prostate cancer cells), this compound exhibited dose-dependent effects on cell viability. The IC50 values were determined through MTT assays:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

These results indicate potential therapeutic implications in cancer treatment through selective cytotoxicity against tumor cells while sparing normal cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its low molecular weight and hydrophilicity. Studies on its metabolic pathways indicate that it undergoes minimal hepatic metabolism and is primarily excreted unchanged via renal pathways .

科学的研究の応用

Chemical Properties and Structure

1,4,7,10-Tetraoxacyclododecane-2-methanol is a crown ether characterized by a cyclic structure with four oxygen atoms replacing carbon atoms at specific positions. This unique structure allows it to form stable complexes with metal ions, which is crucial for its applications in coordination chemistry and catalysis.

Applications in Coordination Chemistry

Metal Ion Complexation:

The compound is widely used as a chelating agent for metal ions. It forms stable complexes with various metals, particularly transition metals and lanthanides. These complexes are essential in:

- Nuclear Magnetic Resonance (NMR) Imaging: The gadolinium complexes derived from this compound are utilized as contrast agents in medical imaging due to their paramagnetic properties .

- Catalysis: The ability to stabilize metal ions enhances the efficiency of catalytic reactions in organic synthesis .

Biological Applications

Anticancer Research:

Recent studies have explored the potential of this compound derivatives in anticancer therapies. These derivatives can act as carriers for drug delivery systems that target cancer cells more effectively. For instance:

- Drug Delivery Systems: Research indicates that these compounds can encapsulate chemotherapeutic agents, improving their solubility and bioavailability .

- Targeting Mechanisms: The crown ether structure allows for selective binding to specific biomolecules or receptors on cancer cells, enhancing therapeutic efficacy .

Material Science Applications

Nanotechnology:

In nanotechnology, this compound is employed to synthesize nanomaterials with tailored properties. Its ability to form stable complexes with nanoparticles facilitates:

- Stabilization of Nanoparticles: The compound acts as a stabilizing agent for metal nanoparticles used in various applications including sensors and catalysts .

- Self-Assembly Processes: It can assist in the self-assembly of nanostructures due to its unique molecular geometry and interaction capabilities .

Case Studies

類似化合物との比較

Structural and Functional Comparisons

Table 1: Key Structural Features

Ion-Binding Properties

Crown ethers are renowned for their ability to complex metal ions via host-guest interactions.

- This contrasts with unsubstituted 12C4, which preferentially binds smaller alkali ions (Li⁺, Na⁺) .

- 2-Dodecyl-1,4,7,10-tetraoxacyclododecane: The lipophilic dodecyl chain enhances solubility in nonpolar solvents, making it effective for extracting metal ions into organic phases .

- Larger Crown Ethers (e.g., 18C6) : 18-membered rings (18C6) exhibit higher affinity for K⁺, while 20-membered derivatives with ketones (Table 1) target even larger ions .

Table 2: Physical and Chemical Properties

準備方法

Cyclization of Polyether Precursors

The core macrocyclic ether ring is typically formed by cyclization of linear polyether diols or triols under conditions favoring intramolecular ether bond formation. This can be achieved by:

- High-dilution techniques to favor intramolecular cyclization over polymerization.

- Use of templating metal ions or catalysts to direct ring closure.

- Controlled reaction conditions (temperature, solvent, pH) to optimize yield and selectivity.

Hydroxymethylation at the 2-Position

The introduction of the hydroxymethyl group at the 2-position of the macrocycle is achieved by:

- Selective functionalization of the macrocyclic ether with formaldehyde or related reagents.

- Use of protecting groups to direct substitution to the desired position.

- Post-cyclization modification of the macrocycle to introduce the hydroxymethyl substituent.

Detailed Synthetic Route from Literature and Patents

While direct preparation methods for this compound are less frequently detailed in open literature, analogous macrocyclic ether syntheses and functionalizations provide a framework:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of linear polyether precursor (e.g., triethylene glycol derivatives) | Controlled reaction with alkyl halides or epoxides | Precursor for cyclization |

| 2 | Cyclization to form 12-membered tetraoxacyclododecane ring | High dilution, inert atmosphere, temperature 40-100°C | Use of base or acid catalysts |

| 3 | Hydroxymethylation at 2-position | Reaction with formaldehyde or paraformaldehyde in aqueous or alcoholic medium, pH 6-9, temperature 25-50°C | Selective substitution |

| 4 | Purification | Extraction with organic solvents (toluene, chloroform), recrystallization from ethyl acetate or toluene | Removal of impurities and unreacted materials |

Research Findings and Process Optimization

- Reaction Medium and pH: The cyclization and hydroxymethylation steps are sensitive to pH, with neutral to slightly basic conditions (pH 6-9) favoring selective formation and stability of the macrocycle and hydroxymethyl group.

- Temperature Control: Moderate temperatures (40-80°C) optimize reaction rates while minimizing side reactions.

- Solvent Choice: Polar solvents such as water or alcohols facilitate cyclization and hydroxymethylation, while organic solvents like toluene or chloroform are used for extraction and purification.

- Yield and Purity: Reported yields vary depending on reaction scale and conditions, with purification steps critical to obtaining high-purity product suitable for applications in chelation and catalysis.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Precursor concentration | Low (high dilution) | Favors intramolecular cyclization |

| Temperature | 40-100°C | Balances reaction rate and selectivity |

| pH | 6-9 (neutral to slightly basic) | Ensures stability and selective hydroxymethylation |

| Reaction time | 12-48 hours | Sufficient for complete cyclization and substitution |

| Solvent | Water, alcohols, toluene | Solubility and extraction efficiency |

| Catalyst/Base | Mild bases (e.g., NaOH) | Facilitates cyclization and substitution |

Q & A

Q. What is the IUPAC nomenclature rationale for 1,4,7,10-Tetraoxacyclododecane-2-methanol, and how does its structure relate to its function as a crown ether derivative?

The IUPAC name reflects a 12-membered cyclododecane ring with four oxygen atoms at positions 1, 4, 7, and 10, and a methanol substituent at position 2. The "tetraoxacyclo" prefix denotes four oxygen atoms in the macrocyclic ring, while the "-methanol" suffix indicates the hydroxyl-containing side chain. This structure enables selective metal ion coordination, particularly for alkali and alkaline earth ions, due to the oxygen lone pairs and cavity size .

Q. How can researchers experimentally determine the binding constants of this compound with metal ions?

Titration calorimetry or conductometric titration in polar solvents like methanol or acetonitrile is commonly used. For example, demonstrates titration with sodium thiocyanate (NaSCN) in methanol to monitor ligand exchange dynamics. NMR titration (e.g., observing chemical shift changes in or spectra) can also quantify binding affinities .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is classified as acutely toxic (oral, Category 4; H302), skin irritant (Category 2; H315), and eye irritant (Category 2A; H319). Researchers should use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Methanol-based solutions require additional flammability precautions (flash point: 98°C) .

Q. What solvents are optimal for studying the coordination chemistry of this compound, and why?

Methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) are preferred due to their polarity and ability to dissolve both the crown ether and metal salts. Methanol is particularly useful for mimicking physiological conditions, while DMSO enhances solubility for NMR studies .

Advanced Research Questions

Q. How do conformational equilibria of this compound influence its metal-ion selectivity and binding kinetics?

Dynamic NMR (DNMR) studies reveal that the compound undergoes conformational interconversion via low-energy barriers (e.g., corner-moving steps over syn-eclipsed C-C bonds). These equilibria create transient cavities that modulate ion selectivity. For example, the [66] conformation favors smaller ions like Li, while larger ions (e.g., Na) stabilize alternative conformers. Activation energies (ΔG) derived from coalescence temperatures in NMR spectra quantify these dynamics .

Q. What methodologies resolve contradictions in reported stability constants for crown ether-metal complexes?

Discrepancies arise from solvent polarity, ion-pairing effects, and measurement techniques (e.g., potentiometry vs. calorimetry). A systematic approach involves:

- Standardizing solvent systems (e.g., mixed water-methanol ratios).

- Validating data against accepted reference complexes (e.g., 18-crown-6 with K).

- Applying the IUPAC’s "accepted" vs. "rejected" criteria to filter outliers .

Q. How does the methanol substituent at position 2 alter the compound’s host-guest chemistry compared to unsubstituted 12-crown-4?

The hydroxymethyl group introduces steric hindrance and hydrogen-bonding capability, reducing cavity flexibility and altering ion selectivity. For instance, it may enhance binding to transition metals (e.g., Ag or Pb) through additional coordination sites, unlike the parent 12-crown-4, which primarily targets alkali metals .

Q. What advanced spectroscopic techniques are employed to study solvent effects on conformational dynamics?

Variable-temperature NMR (25–100 MHz) in solvents like acetone-d or DMSO-d tracks chemical shift averaging caused by conformational exchange. For example, shows temperature-dependent shifts in acetone, revealing solvent-specific activation barriers. DFT calculations complement experimental data to map energy landscapes .

Q. How can researchers functionalize this compound for targeted applications (e.g., ionophores or supramolecular assemblies)?

The hydroxyl group enables derivatization via esterification, etherification, or coordination to metal centers. For example, coupling with trithiocyanuric acid forms stable supramolecular prisms for DNA interaction studies. Functionalization must balance steric effects to preserve ionophoric activity .

Methodological Notes

- Data Interpretation : Always correlate NMR coalescence temperatures with Eyring equation-derived activation parameters to validate conformational exchange models .

- Safety Protocols : Adhere to GHS guidelines for waste disposal and emergency response, particularly for methanol-containing solutions .

- Contradiction Mitigation : Cross-reference stability constants with IUPAC-evaluated datasets to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。